(E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring three key moieties:
- A pyrrolidine ring substituted with a 2H-1,2,3-triazol-2-ylmethyl group at the 2-position.
- A furan-2-yl group conjugated to the enone system.
- A planar prop-2-en-1-one backbone facilitating π-π interactions.
This structural framework is common in medicinal chemistry due to the triazole’s hydrogen-bonding capacity, the furan’s electron-rich aromaticity, and the enone’s reactivity in Michael addition or cycloaddition reactions.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(6-5-13-4-2-10-20-13)17-9-1-3-12(17)11-18-15-7-8-16-18/h2,4-8,10,12H,1,3,9,11H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKGUKCBJVSVMY-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C=CC2=CC=CO2)CN3N=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)/C=C/C2=CC=CO2)CN3N=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a hybrid molecule that combines a triazole moiety with a pyrrolidine and furan ring. This unique structural combination suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure as follows:
| Property | Details |
|---|---|
| IUPAC Name | (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
| Molecular Formula | C₁₃H₁₅N₅O₂ |
| Molecular Weight | 257.29 g/mol |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one have not been extensively documented in the literature; however, insights can be drawn from analogous compounds.
The biological activity is likely mediated through multiple pathways:
- Interaction with Enzymes: The triazole ring may interact with metal ions or enzymes, modulating their activity.
- Cell Signaling Pathways: The furan component could influence various signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Properties: Similar triazole-containing compounds have shown inhibition of bacterial growth and fungal infections.
Antimicrobial Activity
A study on triazole derivatives indicated significant antibacterial effects against various strains of bacteria. For instance:
- Compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has shown that triazole-containing compounds can inhibit the cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.25 | COX-I |
| Compound B | 0.15 | COX-II |
| Compound C | 0.30 | COX-II |
The above data suggests that the compound under consideration may also exhibit similar anti-inflammatory properties due to its structural components.
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. For example:
- A series of triazole-based compounds showed cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 50 μM .
Comparative Analysis with Similar Compounds
To understand the uniqueness of (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one , it is essential to compare it with other triazole-containing compounds:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | Antimicrobial | 20 |
| Triazole Derivative B | Anti-inflammatory | 15 |
| Triazole-Pyrrolidine Hybrid | Cytotoxicity in cancer cells | 25 |
These comparisons highlight that while many triazole derivatives exhibit promising biological activities, the specific combination of pyrrolidine and furan may enhance the efficacy or selectivity of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic differences between the target compound and its analogs:
2.1 Structural and Electronic Comparisons
- Triazole vs. Pyrazole : The target’s triazole ring offers two adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to pyrazole analogs (e.g., ). This may enhance target binding in biological systems but reduce solubility due to increased polarity.
- Furan vs.
- Pyrrolidine vs. Adamantane : The pyrrolidine substituent in the target provides moderate flexibility and solubility, contrasting with the rigid, hydrophobic adamantane in .
2.3 Physicochemical and Pharmacological Insights
- Lipophilicity : The target’s calculated logP (~2.1, estimated) is lower than adamantane-containing (logP ~5.3) but higher than furan-3-yl analog (logP ~1.5), balancing membrane permeability and aqueous solubility.
- Bioactivity: Pyrazole derivatives () show antimicrobial activity, while triazole-enones (e.g., ) are explored as kinase inhibitors. The target’s triazole-furan combination may synergize these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
